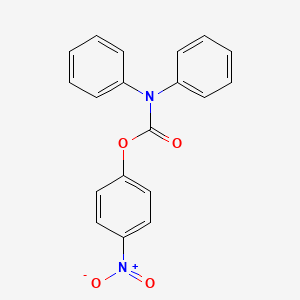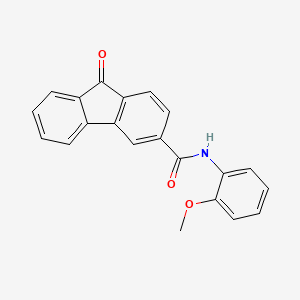
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, commonly known as MFC, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of fluorene derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of MFC is not fully understood, but it is believed to involve the inhibition of the proteasome, which leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. MFC has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MFC has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome, the induction of apoptosis, the inhibition of angiogenesis, and the suppression of inflammation. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MFC is its ability to inhibit the proteasome, which is a validated target for cancer therapy. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of MFC is its poor solubility in water, which can affect its bioavailability and limit its use in vivo.
Orientations Futures
There are several future directions for the research on MFC. One of the potential areas of research is the development of MFC-based organic semiconductors for the development of organic electronic devices. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of MFC. Additionally, further studies are needed to understand the mechanism of action of MFC and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of MFC can be achieved through several methods, including the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a catalyst such as palladium on carbon. The yield of MFC can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
MFC has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. In materials science, MFC has been used as a building block for the synthesis of various organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells and field-effect transistors.
In medicinal chemistry, MFC has been studied for its potential as an anticancer agent. Several studies have shown that MFC can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. MFC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-9-oxofluorene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGQTIKYAGLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

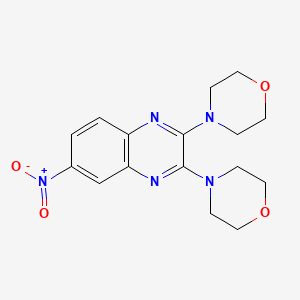
![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
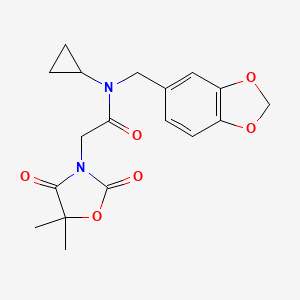
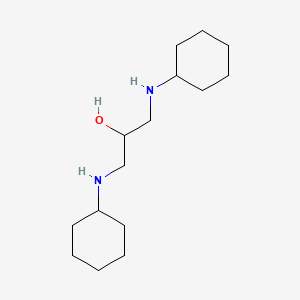
![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
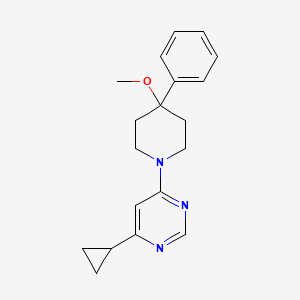
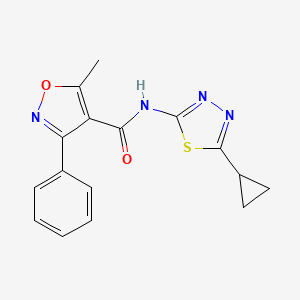
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
